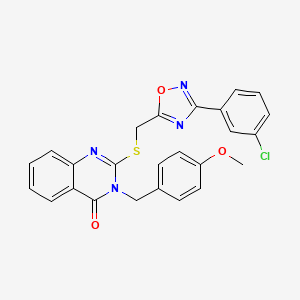

![molecular formula C9H8F3N3 B2968071 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene CAS No. 1260595-01-4](/img/structure/B2968071.png)

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

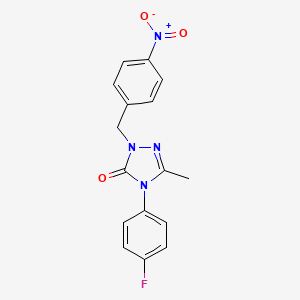

“1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4F3N3 . It is a derivative of benzene, where one hydrogen atom is replaced by an azidoethyl group and another hydrogen atom is replaced by a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an azidoethyl group and a trifluoromethyl group attached to it . The azidoethyl group contains an azide functional group, which consists of three nitrogen atoms, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Scientific Research Applications

Synthesis and Chemical Reactivity

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene is involved in various synthetic and chemical reactivity studies, offering insights into its applications in organic synthesis and material science. One notable application is in the rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating its utility in introducing trifluoromethyl groups into various substrates (Mejía & Togni, 2012). Another study focused on the improved synthesis of azidomethyl derivatives, highlighting advancements in batch and microflow azide processes for safer and more efficient production (Kopach et al., 2009).

Material Science and Engineering

In material science, the compound has been explored for its role in creating high surface area and thermally stable frameworks. For example, research on hydrogen-bonded frameworks has shown the potential for creating materials with significant surface areas and adsorption capabilities, applicable in gas storage and separation technologies (Zentner et al., 2015).

Catalysis and Organic Transformations

The compound's utility extends to catalysis, where it participates in cycloaddition reactions, offering pathways to synthesize triazoles with potential applications ranging from pharmaceuticals to materials chemistry (Majireck & Weinreb, 2006). Additionally, its application in the synthesis of complex organic frameworks, like azobenzene supramolecules, demonstrates its versatility in creating structures responsive to stimuli for potential use in smart materials (Lee et al., 2013).

Mechanism of Action

Target of Action

It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that an oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a known biochemical pathway .

Result of Action

The relative reaction efficiency of different trifluoromethylation reagents can be interpreted from the theoretical results of one-electron absolute redox potentials of trifluoromethyl substrates and trifluoromethylated radicals .

Properties

IUPAC Name |

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNUOERZVCLBMV-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2967991.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)

![2-cyclopentyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2967996.png)

![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)

![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)